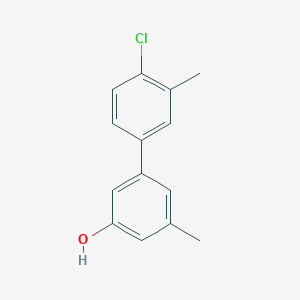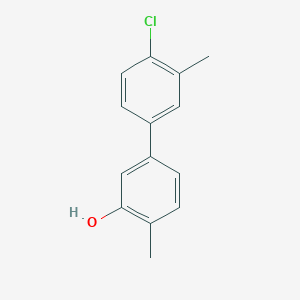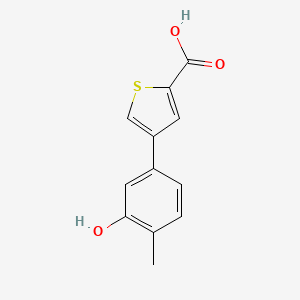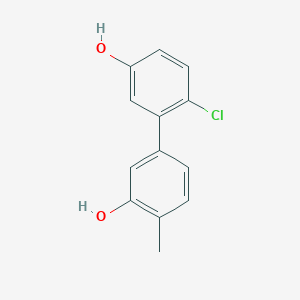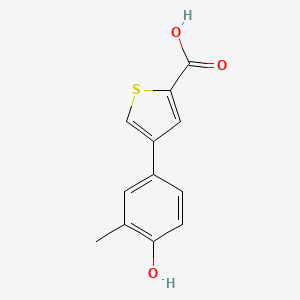
4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% (C5H6ClO2) is a phenolic compound with a chlorinated group attached to the phenol ring. It is a colorless solid that is soluble in water and other organic solvents. C5H6ClO2 is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, industrial chemicals, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% is not well understood. However, it is believed that the chlorinated group attached to the phenol ring increases the reactivity of the compound, making it more likely to react with other compounds. Additionally, the presence of the phenol ring increases the compound's solubility in organic solvents, making it easier to work with in laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% are not well understood. However, it is believed that the compound may have anti-inflammatory, antifungal, and other medicinal properties. Additionally, the compound has been shown to have a variety of industrial applications, such as the synthesis of polymers, dyes, and other materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% has a number of advantages for use in laboratory experiments. The compound is relatively easy to work with, as it is soluble in water and other organic solvents. Additionally, the presence of the chlorinated group increases the reactivity of the compound, making it more likely to react with other compounds. However, the compound is relatively expensive, and its biochemical and physiological effects are not well understood.
Direcciones Futuras
The potential future directions for 4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% include further investigation into its biochemical and physiological effects, as well as potential applications in the synthesis of pharmaceuticals, industrial chemicals, and other organic compounds. Additionally, further research could be conducted into the mechanism of action of the compound and its potential advantages and limitations for laboratory experiments. Finally, further research could be conducted into the potential industrial applications of the compound, such as the synthesis of polymers, dyes, and other materials.
Métodos De Síntesis
4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% can be synthesized via a variety of methods, including the Grignard reaction, the Claisen-Schmidt condensation, and the Wittig reaction. In the Grignard reaction, an alkyl halide is reacted with magnesium to form an organomagnesium compound, which is then reacted with a carbonyl compound to form a ketone or an aldehyde. The Claisen-Schmidt condensation is a reaction between two esters in the presence of a base to form a β-keto ester. The Wittig reaction is a reaction between an aldehyde or ketone and a phosphonium ylide to form an alkene.
Aplicaciones Científicas De Investigación
4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, industrial chemicals, and other organic compounds. In particular, it has been used in the synthesis of anti-inflammatory agents, antifungal agents, and other drugs. It has also been used in the synthesis of polymers, dyes, and other materials.
Propiedades
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-8-6-9(2-5-13(8)16)11-7-10(15)3-4-12(11)14/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGJGMSXJUEYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683874 |
Source


|
| Record name | 6-Chloro-3'-methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-07-2 |
Source


|
| Record name | 6-Chloro-3'-methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









